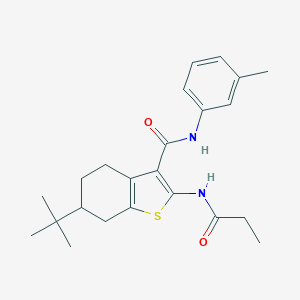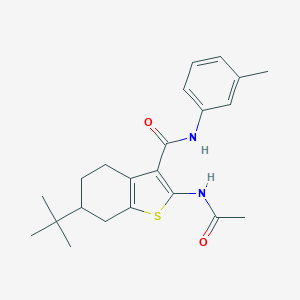![molecular formula C21H17F3N4O B289461 3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B289461.png)
3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one, also known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor-kappa B (NF-κB). It has been found to have potential therapeutic applications in a variety of diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Mechanism of Action
3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one inhibits the transcription factor NF-κB, which plays a key role in the regulation of inflammation, immune responses, and cell survival. By inhibiting NF-κB, 3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one reduces the production of pro-inflammatory cytokines and other factors that contribute to the development and progression of various diseases.
Biochemical and Physiological Effects:
3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one has been found to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and reduction of angiogenesis (the formation of new blood vessels). These effects contribute to its potential therapeutic applications in cancer and other diseases.
Advantages and Limitations for Lab Experiments
One advantage of 3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one is that it has been extensively studied and has been found to have potential therapeutic applications in a variety of diseases. However, one limitation is that its mechanism of action is complex and not fully understood, which makes it difficult to predict its effects in different contexts.
Future Directions
There are several future directions for research on 3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one. One area of interest is the development of more potent and selective inhibitors of NF-κB, which could have even greater therapeutic potential. Another area of interest is the investigation of the potential role of 3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to fully understand the mechanism of action of 3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one and its effects in different contexts.
Synthesis Methods
The synthesis of 3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one involves several steps, including the reaction of 2-pyridinecarboxaldehyde with 3-(trifluoromethyl)aniline to form a Schiff base intermediate. This intermediate is then reacted with 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one to form the final product.
Scientific Research Applications
3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one has been extensively studied for its potential therapeutic applications in cancer, inflammatory disorders, and autoimmune diseases. In cancer, 3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. It has also been found to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
In inflammatory disorders, 3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This makes it a potential treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease.
In autoimmune diseases, 3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one has been found to inhibit the activation of immune cells that attack the body's own tissues. This makes it a potential treatment for diseases such as multiple sclerosis and lupus.
properties
Molecular Formula |
C21H17F3N4O |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(5E)-3-methyl-1-pyridin-2-yl-5-[[3-(trifluoromethyl)anilino]methylidene]-6,7-dihydroindazol-4-one |
InChI |
InChI=1S/C21H17F3N4O/c1-13-19-17(28(27-13)18-7-2-3-10-25-18)9-8-14(20(19)29)12-26-16-6-4-5-15(11-16)21(22,23)24/h2-7,10-12,26H,8-9H2,1H3/b14-12+ |
InChI Key |
HLJWGGKLGXPORZ-WYMLVPIESA-N |
Isomeric SMILES |
CC1=NN(C2=C1C(=O)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/CC2)C4=CC=CC=N4 |
SMILES |
CC1=NN(C2=C1C(=O)C(=CNC3=CC=CC(=C3)C(F)(F)F)CC2)C4=CC=CC=N4 |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=CNC3=CC=CC(=C3)C(F)(F)F)CC2)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{6-tert-butyl-3-[(2-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B289379.png)
![N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide](/img/structure/B289380.png)

![6-tert-butyl-N-(2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289384.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B289385.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B289386.png)


![6-Tert-butyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289392.png)
![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289398.png)
![N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289399.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289400.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289401.png)